molecular formula C7H9IN2 B15228684 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B15228684
M. Wt: 248.06 g/mol
InChI Key: WMPSQISCZGOXJR-UHFFFAOYSA-N
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Description

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a versatile chemical building block of significant interest in synthetic organic and medicinal chemistry. Its core structure incorporates a fused bicyclic system consisting of a pyrazole ring annulated to a partially saturated pyridine ring. The presence of an iodine atom at the 3-position makes this compound a particularly valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Researchers utilize this scaffold in drug discovery efforts, particularly for developing new therapeutic agents. The tetrahydropyrazolopyridine core is a privileged structure in medicinal chemistry, and its derivatives are investigated for various biological activities. For instance, fused tetrahydropyrazolopyridine compounds have been explored in the in vitro biological evaluation against prostate cancer cells and have also been developed as very active photodynamic agents for melanoma cells . This compound is intended for research purposes as a synthetic precursor or a chemical reference standard. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPSQISCZGOXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. This intermediate can then be iodinated to yield the desired compound . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines followed by iodination .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 3 serves as a prime site for nucleophilic substitution (SNAr), enabling the introduction of diverse functional groups. Key findings include:

  • Ammonolysis : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) yields 3-amino derivatives. For example, treatment with morpholine at 80°C for 12 hours replaces iodine with a morpholine group (yield: ~75%).

  • Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces 3-alkoxy analogs. Reactions in ethanol under reflux achieve moderate yields (50–65%).

  • Thiolation : Thiols (e.g., benzyl mercaptan) in the presence of a base (K₂CO₃) generate 3-sulfanyl derivatives. Yields vary with thiol nucleophilicity (60–85%).

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventTemperature (°C)Yield (%)
MorpholineDMF8075
NaOMeEtOH7065
BnSHTHF6080

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–I bond participates in Pd-catalyzed cross-couplings, enabling C–C bond formation:

  • Suzuki-Miyaura Coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 90°C yields 3-aryl derivatives. Yields range from 70–90% depending on the boronic acid’s electronic nature .

  • Sonogashira Coupling : Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂ (1 mol%) and CuI (2 mol%) in triethylamine produces 3-alkynyl analogs (yields: 60–75%) .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄PhB(OH)₂85
SonogashiraPdCl₂(PPh₃)₂/CuIPhC≡CH70

C–H Functionalization

The electron-rich pyrazole ring undergoes regioselective C–H activation:

  • Arylation at Position 6 : Pd(OAc)₂ (5 mol%) with directing groups (e.g., –CONHR) facilitates C6–H arylation using aryl iodides. Reactions in hexafluoroisopropanol (HFIP) at 100°C achieve 60–80% yields .

  • Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 via electrophilic substitution. Yields depend on substituent electronics (50–75%) .

Cyclization and Annulation Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Pyrazolo[1,5-a]pyrimidine Formation : Reacting with β-enaminones under microwave irradiation induces cyclocondensation, forming fused pyrimidine rings (yields: 70–90%) .

  • Imidazo[4,5-b]pyridine Synthesis : Pd-catalyzed coupling with 2-aminopyridines generates bicyclic systems via tandem C–N bond formation and cyclization .

Oxidation and Reduction

  • Iodine Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the iodine to a hydroxyl group, though this pathway is less common.

  • Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyridine ring to a fully saturated piperidine derivative, altering conformational flexibility.

Critical Analysis

The compound’s reactivity is heavily influenced by:

  • Iodine’s Electrophilicity : Facilitates nucleophilic and cross-coupling reactions.

  • Pyrazole Ring Electronics : Directs electrophilic substitution to position 3 and C–H activation to position 6.

  • Solvent Effects : Polar aprotic solvents enhance SNAr efficiency, while HFIP improves Pd-catalyzed C–H activation .

Comparative studies with bromo analogs reveal slower kinetics for iodine in SNAr but superior performance in cross-couplings due to weaker C–I bond dissociation energy .

Scientific Research Applications

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and related analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Iodo at C3 C₇H₁₀IN₂ 262.09 High reactivity in cross-coupling; photodynamic therapy applications .
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Bromo at C3 C₇H₁₀BrN₂ 201.06 Lower molecular weight and reactivity compared to iodo analog; limited bioactivity data .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Carboxylic acid at C3 C₈H₁₀N₂O₂ 166.18 Enhanced hydrophilicity; potential for functionalization via esterification .
Methyl this compound-5-carboxylate Iodo at C3, methyl ester at C5 C₉H₁₁IN₂O₂ 306.10 Improved solubility for in vitro studies; research-specific applications .

Key Comparative Insights:

Reactivity : The 3-iodo derivative exhibits superior reactivity in metal-catalyzed cross-coupling reactions (e.g., Negishi coupling) compared to its bromo analog due to iodine’s polarizability and bond strength .

Hydrophilicity : Carboxylic acid derivatives (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid) demonstrate increased hydrophilicity, which correlates with enhanced bioactivity in photodynamic therapy .

Synthetic Accessibility: The parent scaffold (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) is synthesized via two routes: (A) hydrogenation of pyrazolo[1,5-a]pyridines or (B) 1,3-dipolar cycloaddition using sydnones. However, 6-substituted derivatives remain unreported, limiting structural diversity .

Biological Activity

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the fusion of a pyrazole and pyridine ring with an iodine substituent, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9IN2
  • Molecular Weight : 248.06 g/mol
  • CAS Number : 2089334-09-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in modulating these interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, leading to altered cellular responses.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that this compound analogs showed potent inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A review highlighted that pyrazole derivatives possess notable antibacterial and antifungal activities. The structural characteristics of this compound enhance its efficacy against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineLacks iodine substituentModerate anticancer activity
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineBromine instead of iodineLower enzyme inhibition
4,5-Dihydro-pyrazolo[1,5-a]pyridineDifferent functional groupsVaried pharmacological effects

The presence of the iodine atom in this compound significantly enhances its biological activity compared to similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antitumor Studies : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells through apoptosis induction and modulation of key signaling pathways .
  • Synergistic Effects : Research indicated that when combined with conventional chemotherapeutics like doxorubicin, this compound exhibited synergistic effects that enhanced cytotoxicity against cancer cells .
  • Inflammatory Response : The compound was tested for anti-inflammatory properties in animal models showing a reduction in inflammatory markers .

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